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molecular formula C14H10BrN B6329498 3'-Bromo-4'-methyl-1,1'-biphenyl-2-carbonitrile CAS No. 135689-84-8

3'-Bromo-4'-methyl-1,1'-biphenyl-2-carbonitrile

Cat. No. B6329498
M. Wt: 272.14 g/mol
InChI Key: NGJZKXXRCXEDDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05965592

Procedure details

A suspension of 21.0 g (0.157 mol) of anhydrous aluminium chloride in 800 ml of tetrachloroethane is treated with 25.0 g (0.129 mol) of 4'-methyl-1,1'-biphenyl-2-carbonitrile and brought to an internal temperature of 60° with stirning. As soon as the aluminium chloride has gone into solution, a solution of 20.7 g (0.129 mol) of bromine in 100 ml of tetrachloroethane is added dropwise at an internal temperature of 60°. The reaction mixture is stirred at 60° for 24 hours. After addition of a further 6.2 g of aluminium chloride and warming to 60-70°, starting material can no longer be detected in the TLC (toluene). The reaction mixture is then decomposed with 20 ml of conc. hydrochloric acid with ice-cooling, and the organic phase is separated off and evaporated in vacuo. The dark residue is dissolved in ethyl acetate, washed with water and sodium carbonate solution, dried (MgSO4) and evaporated. The crude product is purified by flash chromatography, as a result of which 22.0 g (62% of theory) of the title compound are obtained, m.p. 104-106° (from cyclohexane).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20.7 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
6.2 g
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[CH3:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[C:13]([C:18]#[N:19])=[CH:14][CH:15]=[CH:16][CH:17]=2)=[CH:8][CH:7]=1.[Br:20]Br.Cl>ClCC(Cl)(Cl)Cl.C1(C)C=CC=CC=1>[Br:20][C:11]1[CH:10]=[C:9]([C:12]2[C:13]([C:18]#[N:19])=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:8]=[CH:7][C:6]=1[CH3:5] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
800 mL
Type
solvent
Smiles
ClCC(Cl)(Cl)Cl
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C=1C(=CC=CC1)C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
Quantity
20.7 g
Type
reactant
Smiles
BrBr
Name
Quantity
100 mL
Type
solvent
Smiles
ClCC(Cl)(Cl)Cl
Step Five
Name
Quantity
6.2 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Six
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 60° for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
brought to an internal temperature of 60° with stirning
TEMPERATURE
Type
TEMPERATURE
Details
warming to 60-70°
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The dark residue is dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water and sodium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by flash chromatography

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1C)C=1C(=CC=CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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